2-(4-Chloro-2-hydroxyphenoxy)acetic acid
Overview
Description
2-(4-Chloro-2-hydroxyphenoxy)acetic acid, also known as 4-Chlorophenoxyacetic acid (4-CPA), is a chemical compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 . It is stored under an inert atmosphere at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid involves several steps. In one experiment, a solution of 48% aqueous hydrogen bromide was added to (4-chloro-2-methoxy-phenoxy)-acetic acid and heated to reflux overnight. The mixture was then cooled, diluted with water, and extracted with diethyl ether. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 2-(4-Chloro-2-hydroxyphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(4-Chloro-2-hydroxyphenoxy)acetic acid is 1S/C8H7ClO4/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3,10H,4H2, (H,11,12) and the InChI key is IJMOEYYLLVJVAS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-(4-Chloro-2-hydroxyphenoxy)acetic acid is a solid at room temperature . It has a topological polar surface area of 66.8, a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 2, and a rotatable bond count of 3 .
Scientific Research Applications
1. Environmental Monitoring and Analysis
Research has demonstrated the use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in environmental monitoring. For example, Omidi et al. (2014) developed a method for the trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples, showcasing its potential in environmental analysis and monitoring (Omidi et al., 2014).
2. Analytical Chemistry
The use of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid in analytical chemistry is highlighted by Schöllhorn et al. (2000), who utilized it as an electroactive tracer in a ligand displacement assay for the analysis of herbicides (Schöllhorn et al., 2000).
3. Water Treatment and Purification
Research by Zona et al. (2002) investigated the degradation of the herbicide 2,4-dichlorophenoxyacetic acid by ionizing radiation, which implies its potential use in water treatment and purification processes (Zona et al., 2002).
4. Soil Chemistry
Paszko et al. (2016) conducted a review on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including 2-(4-Chloro-2-hydroxyphenoxy)acetic acid, thereby highlighting its relevance in soil chemistry and environmental science (Paszko et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as (4-hydroxyphenoxy)acetic acid, have been found to interact with vascular smooth muscle cells .
Mode of Action
It is known that similar compounds can bind to their targets and inhibit their growth .
Pharmacokinetics
The pharmacokinetic properties of 2-(4-Chloro-2-hydroxyphenoxy)acetic acid indicate that it has high gastrointestinal absorption and is BBB permeant . Its log Kp value for skin permeation is -6.24 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
Similar compounds have been found to inhibit the proliferative growth of their targets .
Action Environment
It is known that the compound is stable at room temperature in an inert atmosphere . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric conditions.
properties
IUPAC Name |
2-(4-chloro-2-hydroxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMOEYYLLVJVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587803 | |
Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-hydroxyphenoxy)acetic acid | |
CAS RN |
7417-89-2 | |
Record name | (4-Chloro-2-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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